molecular formula C11H17NO4S B3953070 4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B3953070
M. Wt: 259.32 g/mol
InChI Key: WVRVCSMQNMXXNH-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H17NO4S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-N-(1-methoxypropan-2-yl)aniline.

    Substitution: Formation of 4-chloro-N-(1-methoxypropan-2-yl)benzenesulfonamide or 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide.

Scientific Research Applications

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its sulfonamide group is known to exhibit antibacterial activity.

    Industry: Utilized in the development of new materials and chemical processes. It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents.

Comparison with Similar Compounds

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

    4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a methoxy group.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a methyl group and a propynyl group instead of methoxy and methoxypropan-2-yl groups.

    2-amino-4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide: Similar structure but with an additional amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-9(8-15-2)12-17(13,14)11-6-4-10(16-3)5-7-11/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVCSMQNMXXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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